9-Tert-butyl 3-methyl 1-oxa-9-azaspiro[5.5]undec-3-ene-3,9-dicarboxylate is a complex organic compound notable for its structural features and potential applications in medicinal chemistry. This compound belongs to the class of spirocyclic compounds characterized by a unique bicyclic structure, which includes both nitrogen and oxygen heteroatoms. The compound's structural formula indicates it contains multiple functional groups, including carboxylate moieties, which are essential for its reactivity and biological activity.
The compound has been referenced in various scientific literature and patent filings, highlighting its relevance in organic synthesis and drug discovery. Notably, it has been investigated for its potential as a scaffold in developing inhibitors for protein kinases, which are critical targets in cancer therapy and other diseases .
9-Tert-butyl 3-methyl 1-oxa-9-azaspiro[5.5]undec-3-ene-3,9-dicarboxylate can be classified as a spirocyclic compound due to its spiro structure that connects two rings through a single atom. It also falls under the category of heterocycles because it contains nitrogen and oxygen atoms in its ring system.
The synthesis of 9-Tert-butyl 3-methyl 1-oxa-9-azaspiro[5.5]undec-3-ene-3,9-dicarboxylate can be achieved through several methodologies that typically involve multi-step processes. One common approach includes the cyclization of appropriate precursors such as tert-butyl amines and carbonyl compounds.
The molecular structure of 9-Tert-butyl 3-methyl 1-oxa-9-azaspiro[5.5]undec-3-ene-3,9-dicarboxylate features:
The molecular formula is with a molecular weight of approximately g/mol . The compound's structure can be represented using chemical drawing software or by computational modeling to visualize spatial arrangements.
The compound is reactive due to the presence of carboxylate groups, which can participate in various chemical reactions such as:
Specific reaction pathways have been documented where the compound undergoes transformations leading to derivatives that retain biological activity .
The mechanism of action for compounds like 9-Tert-butyl 3-methyl 1-oxa-9-azaspiro[5.5]undec-3-ene-3,9-dicarboxylate typically involves:
Studies have shown that modifications to the spirocyclic structure can significantly affect the binding affinity and selectivity towards different kinase targets .
The compound is typically presented as a solid or crystalline material at room temperature with high purity levels (often above 97%) suitable for research applications .
Key chemical properties include:
Relevant data from studies indicate that variations in substituents can significantly influence these properties, impacting both solubility and reactivity profiles .
9-Tert-butyl 3-methyl 1-oxa-9-azaspiro[5.5]undec-3-ene-3,9-dicarboxylate has potential applications in:
The ongoing research into this compound highlights its versatility and importance in advancing medicinal chemistry and therapeutic development .
9-Tert-butyl 3-methyl 1-oxa-9-azaspiro[5.5]undec-3-ene-3,9-dicarboxylate (CAS 1346229-49-9) represents a structurally complex spirocyclic compound with systematic nomenclature that precisely defines its molecular architecture. The IUPAC name "9-O-tert-butyl 3-O-methyl 1-oxa-9-azaspiro[5.5]undec-3-ene-3,9-dicarboxylate" delineates several key features: a spiro[5.5]undecane core framework with oxygen (1-oxa) and nitrogen (9-aza) heteroatoms incorporated into the ring system [6]. The "spiro[5.5]" designation indicates the presence of two fused cyclohexane rings sharing a single quaternary carbon atom (spiro atom), creating orthogonal ring planes that confer three-dimensional complexity . The tert-butyloxycarbonyl (Boc) group at the 9-position and methyl ester at the 3-position provide distinctive steric and electronic properties to the molecule [4].
The compound's canonical SMILES representation (CC(C)(C)OC(=O)N1CCC2(CC1)CC=C(CO2)C(=O)OC) encodes its atomic connectivity, revealing the spiro junction at the shared carbon between the piperidine and dihydropyran rings . The molecular formula C₁₆H₂₅NO₅ corresponds to a monoisotopic mass of 311.173 g/mol, with the XLogP3 value of 1.6 indicating moderate lipophilicity suitable for blood-brain barrier penetration . This configuration positions the molecule within a specialized class of spirocyclic heterocycles that bridge traditional heterocyclic chemistry and contemporary drug design paradigms.
Table 1: Fundamental Molecular Descriptors of 9-Tert-butyl 3-methyl 1-oxa-9-azaspiro[5.5]undec-3-ene-3,9-dicarboxylate
Property | Value | Description |
---|---|---|
CAS Number | 1346229-49-9 | Unique chemical identifier |
Molecular Formula | C₁₆H₂₅NO₅ | Elemental composition |
Molecular Weight | 311.37 g/mol | Mass of one mole of compound |
IUPAC Name | 9-O-tert-butyl 3-O-methyl 1-oxa-9-azaspiro[5.5]undec-3-ene-3,9-dicarboxylate | Systematic chemical name |
SMILES | CC(C)(C)OC(=O)N1CCC2(CC1)CC=C(CO2)C(=O)OC | Line notation encoding structure |
Hydrogen Bond Acceptors | 5 | Oxygen and nitrogen atoms capable of H-bonding |
Heavy Atom Count | 22 | Total non-hydrogen atoms |
The emergence of spirocyclic scaffolds in medicinal chemistry represents a strategic evolution from planar aromatic systems toward three-dimensional architectures that better mimic natural product complexity. Spiro[5.5]undecane derivatives gained prominence in the late 20th century as privileged structures in central nervous system therapeutics, with their conformational restriction enabling precise spatial positioning of pharmacophoric elements [5] [8]. The specific incorporation of 1-oxa-9-aza heteroatom patterns, as seen in 9-tert-butyl 3-methyl 1-oxa-9-azaspiro[5.5]undec-3-ene-3,9-dicarboxylate, evolved from earlier diazaspirocycles that demonstrated improved target selectivity compared to monocyclic analogs against neurological targets [5].
Synthetic innovation has been pivotal in advancing spirocyclic chemistry. 9-Tert-butyl 3-methyl 1-oxa-9-azaspiro[5.5]undec-3-ene-3,9-dicarboxylate is typically synthesized through intramolecular cyclization strategies, with key approaches including: (1) Dieckmann-type condensation of appropriately substituted diester precursors under basic conditions to form the spiro ring system; (2) Transition-metal catalyzed cyclization methodologies enabling asymmetric synthesis; and (3) Ring-expansion protocols converting smaller spirocycles into [5.5] systems through atom-insertion reactions . The Boc-protecting group (tert-butyl ester) serves dual purposes – providing steric protection of the amine during synthesis while enhancing crystallinity for purification, reflecting lessons learned from historical spiropiperidine synthesis [6] [8].
Table 2: Evolution of Spirocyclic Synthetic Methodologies Relevant to Target Compound
Era | Synthetic Approach | Advantages | Limitations Overcome |
---|---|---|---|
1980s-1990s | Classical cyclization (acid/base catalyzed) | Access to core scaffolds | Limited stereocontrol |
1990s-2000s | Transition metal-catalyzed asymmetric synthesis | Enantioselective spirocenter formation | Poor yields of chiral products |
2000s-2010s | Ring expansion/contraction strategies | Greater structural diversity | Restricted ring size options |
2010s-Present | Multicomponent cascade reactions | Convergent synthesis, atom economy | Step-intensive routes |
The 1-oxa-9-azaspiro[5.5]undecane framework exemplifies strategic bioisosterism in modern drug design, where oxygen-nitrogen spirocycles serve as three-dimensional templates that efficiently explore pharmacophore space. This particular compound exhibits significant potential as a GPR120 (FFAR4) agonist, with the spirocyclic core functioning as a conformational restraint that optimizes receptor interaction geometry . GPR120 agonism represents a promising mechanism for metabolic disorder therapeutics, influencing insulin sensitization and glucolipid metabolism through free fatty acid receptor activation . The structural complexity inherent to this spiro system enables differentiation from endogenous ligands while maintaining favorable metabolic stability – a critical advantage over linear chain fatty acid mimetics.
The compound's stereoelectronic properties contribute to its biological relevance: the enol ether moiety (CC=C(CO2)) introduces electron density modulation while the Boc group provides steric bulk that may influence binding pocket accommodation. Molecular modeling suggests the spiro[5.5] framework positions the ester carbonyls at optimal vectors for interacting with polar residues in the GPR120 binding cleft . This configuration demonstrates improved metabolic stability over earlier spiro[4.5] analogs due to reduced ring strain and decreased susceptibility to oxidative metabolism at the spiro junction – advantages that have positioned [5.5] systems as second-generation scaffolds in metabolic disease programs [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7